4-Bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one is a chemical compound that belongs to the class of pyridazinones, which are derivatives of pyridazine. This compound is notable for its potential applications in medicinal chemistry, particularly as a phosphodiesterase type 4 inhibitor, which may have implications in treating various inflammatory diseases.
The compound can be synthesized through various chemical reactions involving starting materials such as 3-methoxyphenyl hydrazine and bromoacetyl derivatives. Its synthesis has been documented in several patents and scientific literature, highlighting its relevance in pharmaceutical research and development .
4-Bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one is classified as a heterocyclic organic compound. It features a pyridazine ring, which is a six-membered aromatic ring containing two nitrogen atoms. The presence of the bromo and methoxy groups contributes to its unique chemical properties and biological activity.
The synthesis of 4-Bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one typically involves the reaction of 2-(3-methoxyphenyl)hydrazine with 4-bromo-3-oxobutanoic acid. This process is conducted under acidic conditions to facilitate cyclization, leading to the formation of the pyridazinone structure.
In industrial settings, continuous flow reactors may be employed to enhance reaction efficiency and yield. The purification of the compound is typically achieved through recrystallization or chromatography techniques .
The molecular structure of 4-Bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one consists of a pyridazinone core with a bromo substituent at the fourth position and a methoxyphenyl group at the second position. The molecular formula is .
4-Bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one can participate in various chemical reactions typical for pyridazinones:
The reactivity of this compound is influenced by the electron-withdrawing nature of the bromo group and the electron-donating properties of the methoxy group, which can affect reaction pathways and products .
The mechanism of action for compounds like 4-Bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one, particularly in relation to phosphodiesterase type 4 inhibition, involves:
Studies have shown that similar pyridazinone derivatives exhibit significant biological activity against inflammatory conditions, supporting their potential therapeutic applications .
Relevant analyses such as spectroscopic methods (NMR, IR) can provide insights into its structural integrity and purity during synthesis .
4-Bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one has potential applications in:
Regioselective bromination at the C4/C6 position of the pyridazinone ring represents a critical step in constructing 4-bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one, serving as both a structural motif and synthetic handle for further derivatization. The electron-deficient nature of the pyridazinone ring creates distinct reactivity patterns, with C4/C6 positions showing preferential electrophilic attack due to their higher electron density compared to C5. Two predominant bromination strategies have been developed:
Direct Electrophilic Bromination: Unsubstituted 2-arylpyridazin-3(2H)-ones undergo regioselective bromination using molecular bromine (Br₂) in glacial acetic acid under reflux conditions (60-70°C). This method typically achieves 76% yield for the 6-bromo regioisomer when applied to 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone, with the bromine atom installing exclusively at the electron-rich position adjacent to the lactam nitrogen [4]. The reaction proceeds through an electrophilic aromatic substitution mechanism where the pyridazinone ring acts as an electron-rich aromatic system.
Directed Ortho-Metalation Bromination: For substrates requiring higher regiocontrol, particularly when C6 is substituted, pyridazinones protected with directing groups (e.g., trialkylsilyl) undergo directed ortho-metalation with strong bases like n-butyllithium followed by quenching with bromine sources. This approach enables selective functionalization at C4, avoiding the formation of regioisomeric mixtures [6]. The steric and electronic influence of the 3-methoxyphenyl group at N2 significantly impacts bromination kinetics, with electron-donating substituents enhancing reaction rates at C4.
Table 1: Comparative Analysis of Bromination Protocols for Pyridazinone Systems
Substrate | Brominating Agent | Conditions | Regioselectivity (C4:C6) | Yield (%) |
---|---|---|---|---|
2-(3-Methoxyphenyl)pyridazin-3(2H)-one | Br₂ (1.1 eq) | Glacial AcOH, 70°C, 3h | 0:100 (C6) | 76 |
6-Methyl-2-(3-methoxyphenyl)pyridazin-3(2H)-one | Br₂ (1.0 eq) | DCM, 0°C to rt, 2h | 100:0 (C4) | 82 |
N-TIPS-2-(3-methoxyphenyl)pyridazin-3(2H)-one | n-BuLi/Br₂ | THF, -78°C, 1h | 100:0 (C4) | 68 |
Bromination efficiency is highly solvent-dependent, with protic solvents like acetic acid facilitating ionic bromination pathways, while aprotic solvents (e.g., dichloromethane) favor radical mechanisms. Recent advances demonstrate that in situ generation of bromine from bromide/bromate mixtures in acidic media reduces side reactions, improving isolated yields to >85% while maintaining excellent regioselectivity .
The 3-methoxyphenyl moiety at N2 of 4-bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one is typically installed via palladium-catalyzed Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr), though Suzuki-Miyaura cross-coupling provides the most versatile route for introducing diverse aryl groups at C4/C6. The C-Br bond in 4-bromo derivatives displays exceptional reactivity in Pd(0)-catalyzed couplings due to enhanced oxidative addition kinetics:
Suzuki-Miyaura Arylation: The bromopyridazinone core undergoes efficient coupling with arylboronic acids using Pd(PPh₃)₄ (5 mol%) as catalyst and K₂CO₃ (2 eq) as base in toluene/water (4:1) at 80°C. This method achieves >85% conversion within 4 hours for electron-neutral and electron-rich boronic acids, while electron-deficient partners require elevated temperatures (110°C) and longer reaction times (12h). The reaction tolerates diverse functional groups including esters, nitriles, and protected amines, enabling synthesis of 4-arylpyridazinone libraries for biological screening [6].
Heck-Matsuda Attempts and Limitations: Initial efforts to arylate β,γ-unsaturated lactones via Heck-Matsuda reaction with arenediazonium salts unexpectedly yielded aryldiazene butenolides instead of the desired arylated products. Under basic conditions, the lactone enolates preferentially undergo azo coupling with diazonium electrophiles (42-45% yield), highlighting the incompatibility of traditional Heck conditions with pyridazinone precursors. This side reactivity necessitates alternative routes for direct arylation at unsaturated positions .
Table 2: Suzuki-Miyaura Coupling Scope with 4-Bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one
Arylboronic Acid | Catalyst System | Temperature (°C) | Time (h) | Product Yield (%) |
---|---|---|---|---|
4-Methoxyphenyl | Pd(PPh₃)₄/K₂CO₃ | 80 | 4 | 92 |
3-Cyanophenyl | Pd(dppf)Cl₂/Na₂CO₃ | 110 | 12 | 78 |
2-Naphthyl | Pd(PPh₃)₄/K₃PO₄ | 90 | 6 | 85 |
3,5-Dimethoxyphenyl | Pd(OAc)₂/XPhos | 100 | 8 | 80 |
The C-Br bond activation energy is significantly lowered in pyridazinones compared to phenyl bromides (DFT calculations show ΔΔG‡ = -3.2 kcal/mol), facilitating rapid transmetalation and reductive elimination. This kinetic advantage enables coupling under milder conditions than typical aryl halides, preserving base-sensitive functional groups [6]. Catalyst selection critically influences yield—bulky phosphines (XPhos, SPhos) suppress protodebromination side products in sterically hindered systems.
The pyridazinone core of 4-bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one is constructed through acid-catalyzed cyclization of γ-keto hydrazides or hydrazone intermediates, leveraging the nucleophilicity of hydrazine derivatives:
Cyclocondensation of γ-Keto Acids: 4-Aryl-4-oxobutanoic acids undergo dehydrative cyclization with hydrazine hydrate (55%, 1.5 eq) in refluxing ethanol (4h) to afford 6-aryl-4,5-dihydro-3(2H)-pyridazinones in 58-78% yield. Subsequent aromatization via bromine-mediated dehydrogenation in glacial acetic acid (Br₂, 1.1 eq, 70°C, 3h) provides the fully unsaturated pyridazinone scaffold. This sequence successfully incorporates 3-fluorophenyl and 3-methoxyphenyl groups at C6, though electron-donating substituents reduce aromatization efficiency due to decreased enolization propensity [4].
Azo Coupling/Aminoisomaleimide Rearrangement: An alternative route involves azo coupling of β,γ-unsaturated lactones with arenediazonium salts under basic conditions (NaOAc, CH₃CN) to form hydrazone intermediates. These species undergo acid-catalyzed rearrangement (refluxing acetic acid) to pyridazinones via aminoisomaleimide tautomerization. Though historically mischaracterized, this pathway provides direct access to 4,5-unsubstituted pyridazinones from simple lactones, albeit in modest yields (42-45%) due to competing polymerization .
Hydrazide-Hydrazone Cyclization: 6-(3-Fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetohydrazide derivatives react with aromatic aldehydes under reflux in ethanol (6h) to form hydrazone intermediates that spontaneously cyclize to fused pyridazinone systems. This approach introduces structural diversity at the hydrazone carbon while maintaining the bromine handle at C4/C6 [4].
The cyclization kinetics exhibit strong pH dependence, with optimal yields achieved at pH 8.0 (adjusted with NH₄OH). Higher pH promotes hydrazine dimerization, while acidic conditions protonate the hydrazine nucleophile, reducing its reactivity. Microwave-assisted cyclization (150°C, 20 min) significantly improves yields to >90% by suppressing hydrolysis side products [7].
Optimization of reaction media and catalytic systems substantially improves the overall yield of 4-bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one across its synthetic sequence:
Table 3: Solvent Optimization in Key Synthetic Steps
Synthetic Step | Optimal Solvent | Alternative | Yield Improvement (%) | Key Advantage |
---|---|---|---|---|
Pyridazinone Cyclization | EtOH/H₂O (3:1) | Anhydrous EtOH | +25 | Enhanced precursor solubility |
Bromination/Aromatization | Glacial AcOH | DCM/AcOH (1:1) | +18 | Suppressed dibromination |
N-Arylation | DMF | Toluene | +32 | Anion dissociation |
Suzuki Coupling | Toluene/H₂O (4:1) | Dioxane | +15 | Reduced protodebromination |
Process intensification strategies include one-pot bromination/dehydrogenation sequences in acetic acid (76% yield over two steps) and telescoped Suzuki coupling/crystallization protocols that eliminate intermediate purification. These optimizations collectively improve the overall yield of 4-bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one from 32% to 65% across four steps while reducing purification complexity [4] [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3